

# Application Notes and Protocols: Isolation of Mitochondria for CRAT Activity Measurement

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## Compound of Interest

Compound Name: Carnitine acetyltransferase

Cat. No.: B13397406

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Audience: Researchers, scientists, and drug development professionals.

Introduction Mitochondria are central to cellular energy metabolism, and their dysfunction is implicated in numerous diseases. **Carnitine Acetyltransferase** (CRAT) is a key mitochondrial enzyme that catalyzes the reversible transfer of acetyl groups between Coenzyme A (CoA) and L-carnitine.[1][2] This reaction is crucial for buffering the acetyl-CoA pool, transporting acetyl units across mitochondrial membranes, and maintaining metabolic flexibility.[1][3] Accurate measurement of CRAT activity is vital for studying metabolic diseases, drug toxicity, and the bioenergetic status of cells. This requires the isolation of pure, intact, and functionally active mitochondria.

These application notes provide detailed protocols for the isolation of high-quality mitochondria from both cultured cells and animal tissues using differential centrifugation. Additionally, methods for assessing the purity and integrity of the mitochondrial fraction are described, followed by a specific protocol for measuring CRAT enzymatic activity using a continuous spectrophotometric assay.

## Isolation of Mitochondria

The most common method for isolating mitochondria is differential centrifugation, which separates organelles based on their size and density.[4] The process involves cell lysis, a low-speed centrifugation step to pellet nuclei and cell debris, followed by a high-speed centrifugation step to pellet the mitochondria.[4][5] All steps should be performed at 4°C with pre-chilled buffers and equipment to preserve mitochondrial integrity and enzymatic activity.[6]

## Experimental Protocol 1: Isolation from Cultured Cells

This protocol is adapted for adherent or suspension cultured cells.[\[6\]](#)[\[7\]](#)

- **Cell Harvesting:** For adherent cells, wash with ice-cold PBS, then scrape and collect the cells. For suspension cells, directly pellet them. A starting amount of at least  $1 \times 10^7$  cells is recommended.[\[5\]](#) Centrifuge at 500-700 x g for 5 minutes at 4°C.[\[5\]](#)[\[8\]](#)
- **Washing:** Discard the supernatant and wash the cell pellet with 5-10 mL of ice-cold Phosphate Buffered Saline (PBS). Centrifuge again at 500 x g for 5 minutes at 4°C.[\[5\]](#)
- **Homogenization:** Resuspend the cell pellet in 1-2 mL of ice-cold Mitochondria Isolation Buffer (MIB). Allow cells to swell on ice for 10 minutes.[\[6\]](#)
- **Cell Lysis:** Transfer the cell suspension to a pre-chilled Dounce homogenizer. Disrupt the cells with 15-30 gentle strokes of the pestle.[\[7\]](#) Monitor cell lysis using a microscope with Trypan Blue; optimal disruption is around 80%.[\[7\]](#)
- **Low-Speed Centrifugation:** Transfer the homogenate to a centrifuge tube and spin at 600-1,000 x g for 10 minutes at 4°C to pellet nuclei, unbroken cells, and debris.[\[7\]](#)[\[9\]](#)[\[10\]](#)
- **High-Speed Centrifugation:** Carefully transfer the supernatant containing mitochondria to a new pre-chilled tube. Centrifuge at 10,000-14,000 x g for 15-20 minutes at 4°C to pellet the mitochondria.[\[5\]](#)[\[10\]](#) The resulting supernatant is the cytosolic fraction and can be saved for analysis.
- **Washing Mitochondria:** Discard the supernatant. Gently resuspend the mitochondrial pellet in fresh, ice-cold MIB and repeat the high-speed centrifugation step (10,000 x g for 10 minutes at 4°C).[\[11\]](#)
- **Final Pellet:** Discard the supernatant. The resulting pellet is the enriched mitochondrial fraction. Resuspend it in a suitable buffer (e.g., Mitochondrial Storage Buffer or the buffer for the CRAT assay) for immediate use or storage at -80°C.

## Experimental Protocol 2: Isolation from Animal Tissue (e.g., Liver)

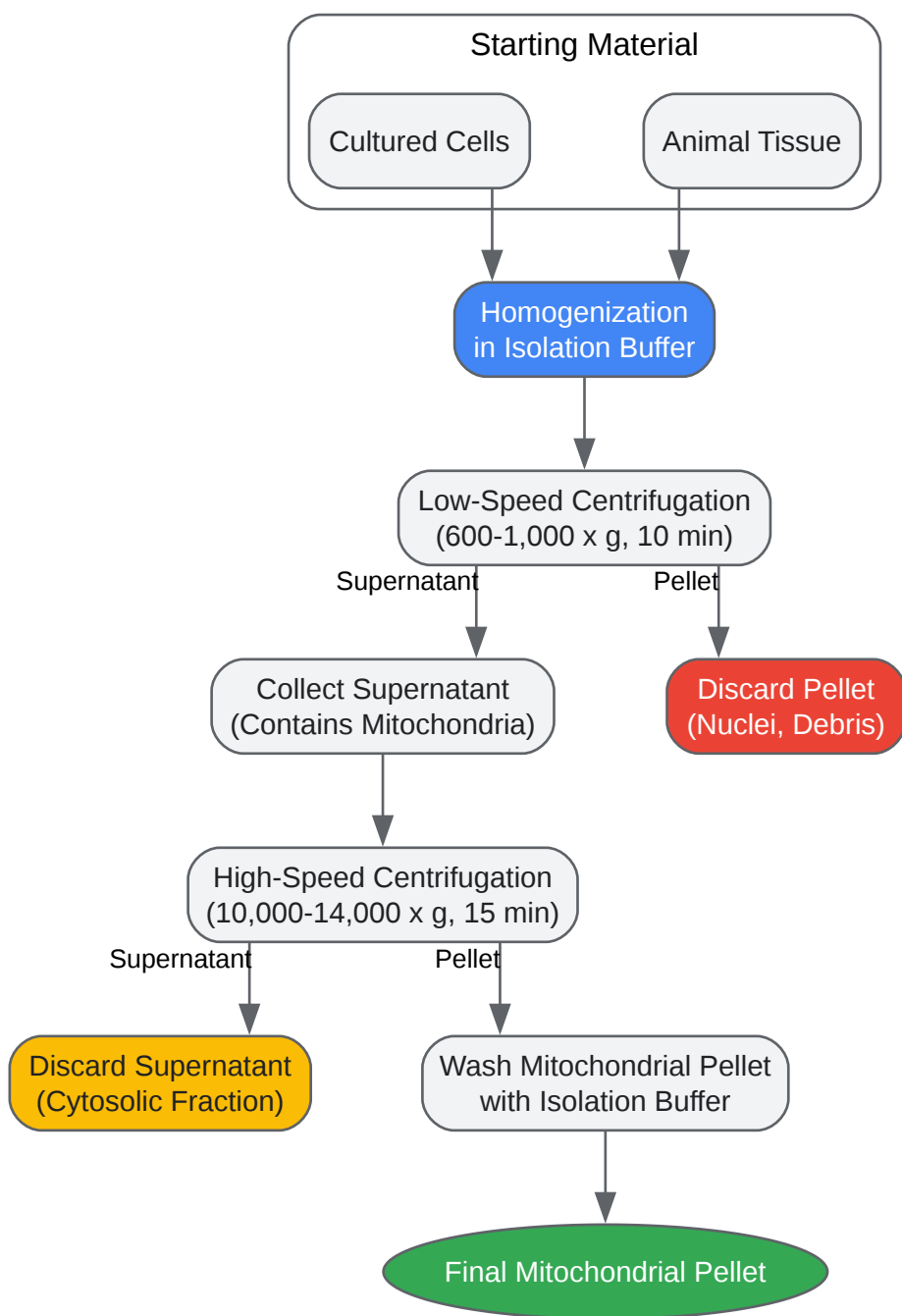
This protocol is suitable for soft tissues like the liver.[\[11\]](#)

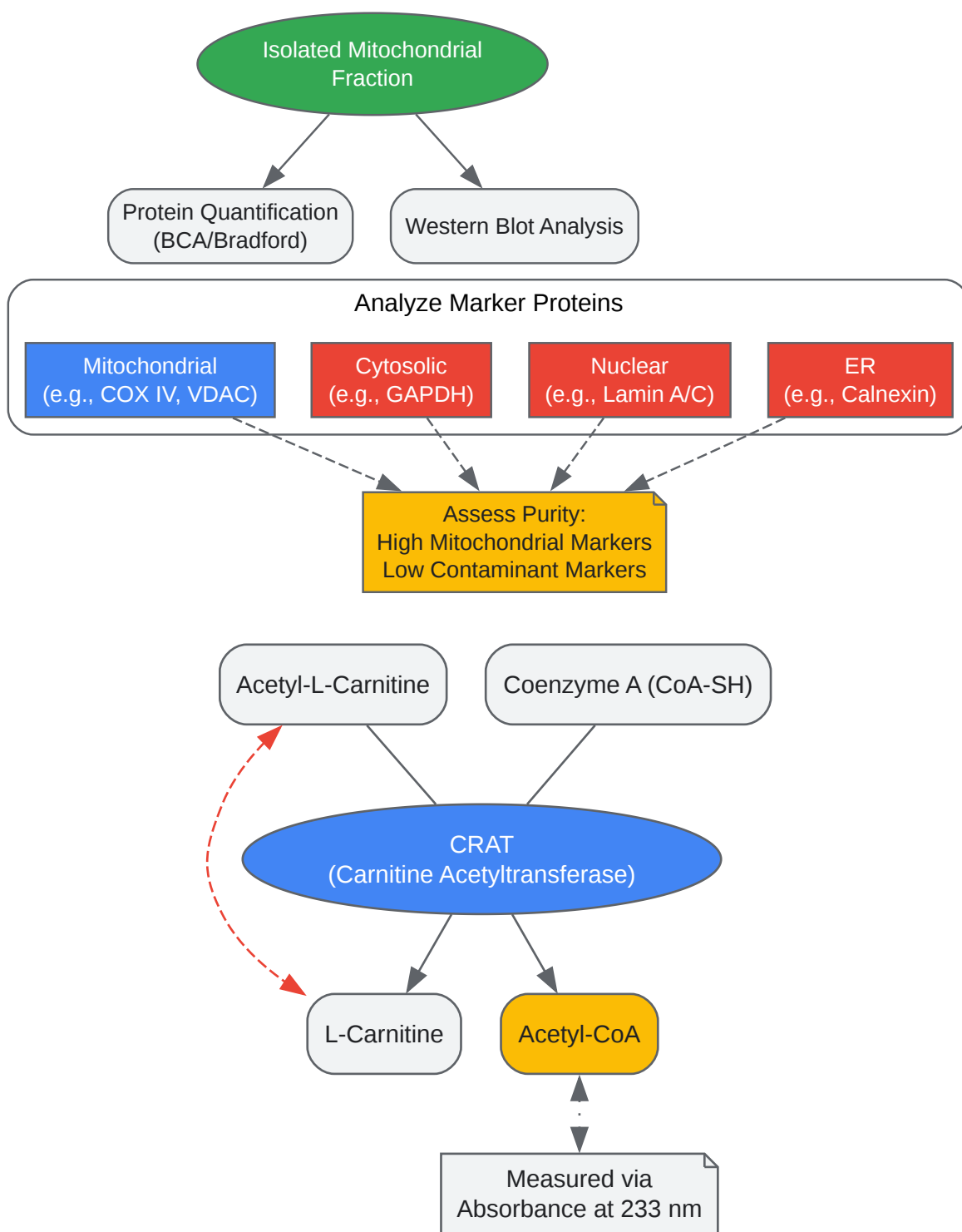
- Tissue Preparation: Excise the tissue (e.g., 1-2 g of liver) and immediately place it in ice-cold Isolation Buffer I.[\[11\]](#) Mince the tissue finely with scissors and wash it several times with the buffer to remove blood.[\[11\]](#)
- Homogenization: Transfer the minced tissue to a pre-chilled glass-Teflon homogenizer with 5-10 volumes of Isolation Buffer I. Homogenize with 6-8 slow passes.[\[11\]](#)
- Low-Speed Centrifugation: Centrifuge the homogenate at 700-800 x g for 10 minutes at 4°C.[\[4\]](#)[\[11\]](#)
- Supernatant Collection: Collect the supernatant, which contains the mitochondria. The pellet contains the crude nuclear fraction and can be re-homogenized to increase yield.[\[4\]](#)
- High-Speed Centrifugation: Centrifuge the collected supernatant at 10,000-14,000 x g for 10 minutes at 4°C to pellet the mitochondria.[\[11\]](#)
- Washing: Discard the supernatant. Wash the pellet by resuspending it in Isolation Buffer I and centrifuging again at 10,000 x g for 10 minutes. Repeat this wash step using Isolation Buffer II.[\[11\]](#)
- Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume (e.g., 0.5-1.0 mL) of Isolation Buffer II or a suitable storage buffer.[\[11\]](#)

Data Presentation: Buffer Compositions

Buffer Name	Components	Final Concentration	Reference
Mitochondria Isolation Buffer (MIB) for Cells	Sucrose	200 mM	<a href="#">[8]</a>
Tris/MOPS, pH 7.4	10 mM	<a href="#">[8]</a>	
EGTA/Tris	1 mM	<a href="#">[8]</a>	
Isolation Buffer I (for Tissue)	Sucrose	250 mM	<a href="#">[11]</a>
HEPES, pH 7.4	10 mM	<a href="#">[11]</a>	
EGTA	1 mM	<a href="#">[11]</a>	
Isolation Buffer II (for Tissue)	Mannitol	225 mM	
Sucrose	75 mM	<a href="#">[11]</a>	
MOPS, pH 7.4	5 mM	<a href="#">[11]</a>	
Mitochondrial Storage Buffer	HEPES, pH 7.4	10 mM	
Sucrose	250 mM		
ATP	1 mM		
Sodium Succinate	5 mM		
K <sub>2</sub> HPO <sub>4</sub>	2 mM		
DTT	1 mM		

Visualization: Mitochondrial Isolation Workflow





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